2-[(4-Fluorophenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine
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Overview
Description
2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thieno[2,3-b]quinoline Core: : This step involves the cyclization of appropriate starting materials to form the thieno[2,3-b]quinoline core. This can be achieved through various methods, including the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst .
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Introduction of the 4-Fluorobenzoyl Group: : The 4-fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the thieno[2,3-b]quinoline core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
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Amination: This can be achieved through nucleophilic substitution reactions using appropriate amine sources .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Quinazoline: Known for its anticancer properties and used in the development of kinase inhibitors.
Quinolone: Widely used as antibiotics due to their ability to inhibit bacterial DNA gyrase.
Uniqueness
2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is unique due to its fused thieno[2,3-b]quinoline core, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C18H15FN2OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H15FN2OS/c19-12-7-5-10(6-8-12)16(22)17-15(20)13-9-11-3-1-2-4-14(11)21-18(13)23-17/h5-9H,1-4,20H2 |
InChI Key |
OAXOEMMQASWSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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